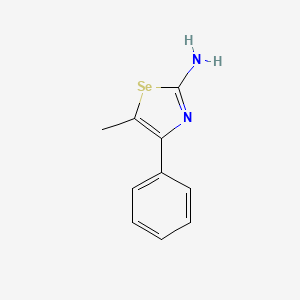
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is a chemical compound with the molecular formula CH4N2O3S. It is also known by other names such as amino(imino)methanesulfonic acid and formamidinosulfonic acid . This compound is characterized by its white to off-white solid form and is known for its stability under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid typically involves the reaction of thiourea with hydrogen peroxide. The process includes the following steps :
Reactants: Thiourea and hydrogen peroxide.
Conditions: The reaction is carried out in a stainless steel reaction vessel with continuous stirring at a temperature range of 8-10°C.
pH Control: The pH is maintained between 2-3 during the reaction.
Crystallization: The product is crystallized by cooling the reaction mixture to around 5°C.
Purification: The crude product is purified by centrifugation and drying.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of ozone and thiourea or calcium cyanamide, ammonium sulfide, and hydrogen peroxide as raw materials can also be employed .
Análisis De Reacciones Químicas
Types of Reactions
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although it is generally stable and does not exhibit strong reducing properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation and various acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonic acids .
Aplicaciones Científicas De Investigación
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the textile industry as a reducing agent and in the paper industry for pulp bleaching.
Mecanismo De Acción
The mechanism by which ((Amino(imino)methyl)(cyano)amino)methanesulfonic acid exerts its effects involves its ability to participate in redox reactions. It can act as a reducing agent under specific conditions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea dioxide: Similar in structure and used as a reducing agent in various industrial applications.
Formamidinesulfinic acid: Another related compound with similar properties and applications.
Uniqueness
((Amino(imino)methyl)(cyano)amino)methanesulfonic acid is unique due to its specific stability and reactivity under controlled conditions. Its ability to participate in both oxidation and reduction reactions makes it versatile for various scientific and industrial applications .
Propiedades
Número CAS |
5421-93-2 |
|---|---|
Fórmula molecular |
C3H6N4O3S |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
[carbamimidoyl(cyano)amino]methanesulfonic acid |
InChI |
InChI=1S/C3H6N4O3S/c4-1-7(3(5)6)2-11(8,9)10/h2H2,(H3,5,6)(H,8,9,10) |
Clave InChI |
NBMMALBZZRLSQZ-UHFFFAOYSA-N |
SMILES canónico |
C(N(C#N)C(=N)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


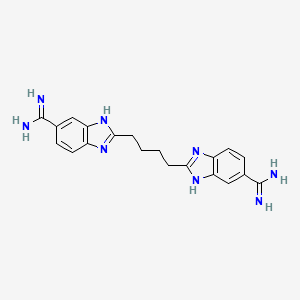
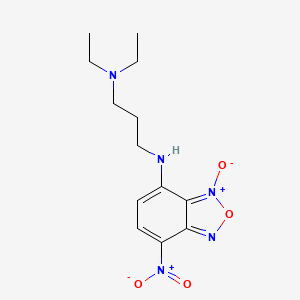
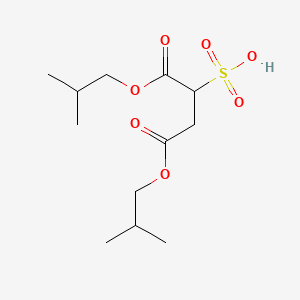
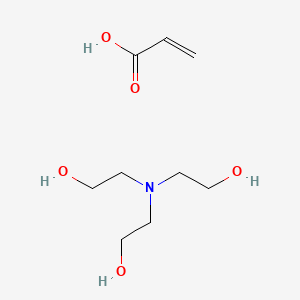

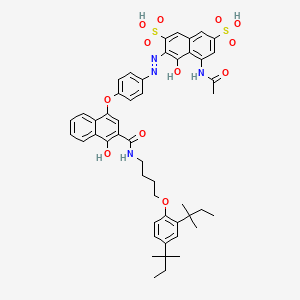
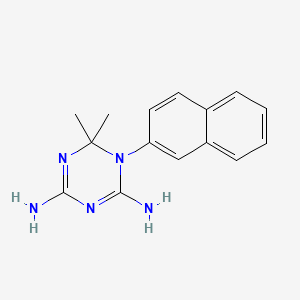
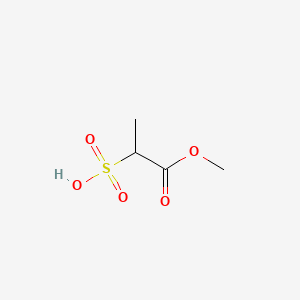

![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)


